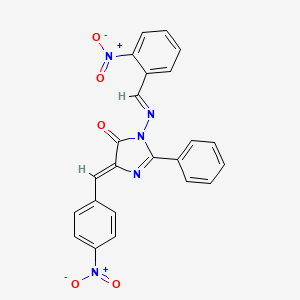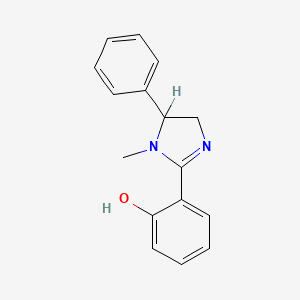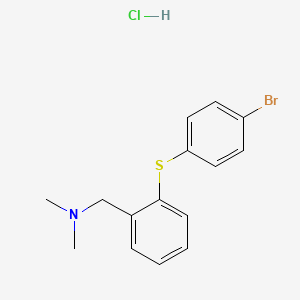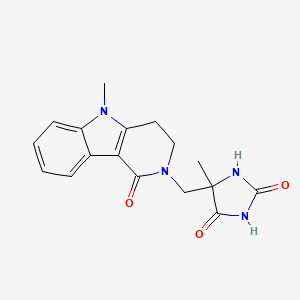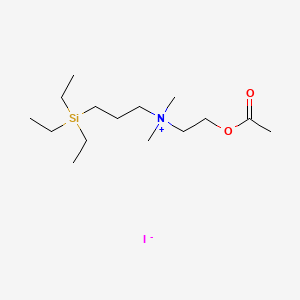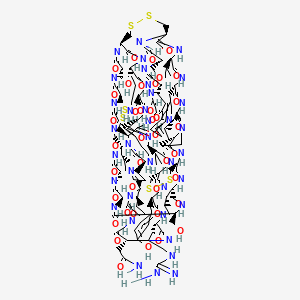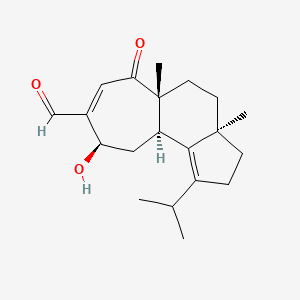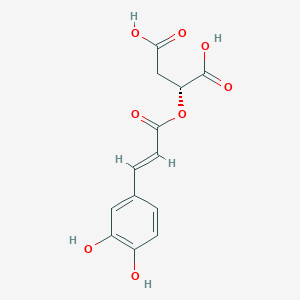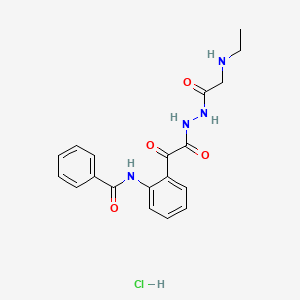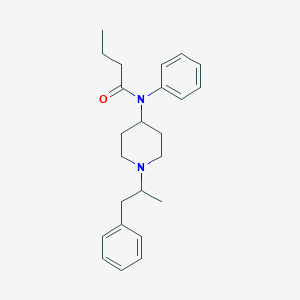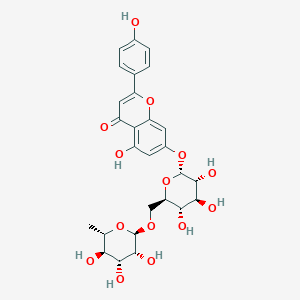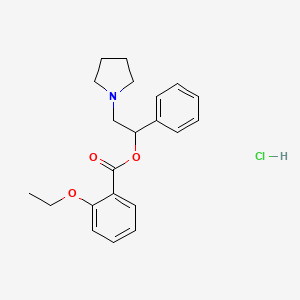
Benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is a complex organic compound with a unique structure that combines benzoic acid, an ethoxy group, a pyrrolidinylmethyl group, and a benzyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of benzoic acid with an alcohol in the presence of an acid catalyst. The introduction of the pyrrolidinylmethyl group can be achieved through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an appropriate benzyl halide. The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the pyrrolidinylmethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may interact with enzymes or receptors in biological systems. The pyrrolidinylmethyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
- Benzoic acid, o-methoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
Uniqueness
Benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxy group with the pyrrolidinylmethyl and benzyl ester groups provides a distinct profile that may offer advantages in specific applications compared to its analogs.
特性
CAS番号 |
112819-13-3 |
|---|---|
分子式 |
C21H26ClNO3 |
分子量 |
375.9 g/mol |
IUPAC名 |
(1-phenyl-2-pyrrolidin-1-ylethyl) 2-ethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-2-24-19-13-7-6-12-18(19)21(23)25-20(16-22-14-8-9-15-22)17-10-4-3-5-11-17;/h3-7,10-13,20H,2,8-9,14-16H2,1H3;1H |
InChIキー |
BNOWSZHMBJLGSG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C(=O)OC(CN2CCCC2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


